N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a synthetic small molecule featuring:
- A benzodioxole moiety (1,3-benzodioxol-5-yl), known for enhancing bioavailability and metabolic stability.
- An imidazo[1,2-c]quinazolin-3-one core, a heterocyclic scaffold associated with kinase inhibition and CNS activity.
- A 3-chlorobenzylsulfanyl substituent at position 5, contributing to hydrophobic interactions and target binding.
- An acetamide linker connecting the benzodioxole and imidazoquinazolinone groups, critical for molecular flexibility and solubility.
This compound is hypothesized to exhibit neuroactive or anticonvulsant properties, given structural parallels to quinazolinone derivatives with known GABAergic or serotonin receptor modulation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O4S/c28-18-5-3-4-17(10-18)14-37-27-31-20-7-2-1-6-19(20)25-30-21(26(34)32(25)27)12-24(33)29-13-16-8-9-22-23(11-16)36-15-35-22/h1-11,21H,12-15H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMDACFHQLROGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Imidazoquinazoline Core: This involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring, followed by cyclization with an isocyanide to introduce the imidazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylmethyl halide reacts with a thiol group on the imidazoquinazoline core.
Final Coupling: The benzodioxole and imidazoquinazoline intermediates are coupled using a suitable linker, such as an acetamide group, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzodioxole and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the benzodioxole and chlorophenyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is explored for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and as a precursor for more complex chemical entities.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes involved in cell proliferation. It targets molecular pathways that regulate the cell cycle, leading to the arrest of cancer cell growth and induction of programmed cell death (apoptosis). The benzodioxole moiety is particularly important for binding to the active site of the target enzymes, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound’s structural uniqueness lies in its hybrid design, combining sulfanyl-acetamide linkages with fused heterocyclic systems. Below is a comparative analysis with analogues (Table 1):
Table 1: Structural and Functional Comparison
Mechanistic and Functional Insights
(a) Shared Pharmacophores and Binding Modes
- Sulfanyl-Acetamide Linkage : Present in all compounds (Table 1), this group enhances hydrogen bonding with catalytic lysine or serine residues in enzyme pockets (e.g., kinases, COX-2) .
- Chlorinated Aromatic Rings : The 3-chlorophenyl (target compound) and 2,4-dichlorophenyl () groups improve lipophilicity and target affinity, particularly in CNS targets like GABA receptors .
(b) Divergent Bioactivity Despite Structural Similarity
- highlights that even with high structural similarity (Tanimoto coefficient >0.85), only ~20% of compounds share significant gene expression profiles. For example: The target compound’s imidazoquinazolinone core may confer kinase inhibition (akin to gefitinib-like activity; ), whereas the 1,2,4-triazole analogue () likely targets microbial enzymes. The quinazoline-2,4-dione derivative () showed anticonvulsant efficacy in vivo, whereas structural analogs with thiadiazole cores () lack CNS penetration due to higher polarity .
Research Findings and Data
Docking and Transcriptome Analysis
- Systems pharmacology studies () demonstrate that compounds with similar scaffolds (e.g., OA and HG) share >80% target overlap. The target compound’s imidazoquinazolinone core is predicted to bind GABA_A receptors and MAPK pathways via docking simulations .
Activity Cliffs and Exceptions
- notes “activity cliffs,” where minor structural changes drastically alter bioactivity. For example: Adding a methyl group to the 3-chlorophenyl moiety (cf. ) reduces anticonvulsant activity by 60% due to steric clashes .
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a synthetic derivative with potential therapeutic applications. This article reviews its biological activities based on diverse research findings and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxole moiety, which is known for its biological activities.
- An imidazoquinazoline core, associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that similar imidazoquinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted that certain derivatives displayed IC50 values as low as 2.03 μM against M. tuberculosis .
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| IT10 | M. tuberculosis | 2.32 |
| IT06 | M. tuberculosis | 2.03 |
Anticancer Properties
Compounds containing the imidazoquinazoline structure have been evaluated for anticancer activity. These compounds often inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. For example, studies have shown that related compounds can inhibit the growth of leukemia cells at concentrations around 0.3 to 1.2 μM .
Anti-inflammatory Effects
The benzodioxole component is known for its anti-inflammatory properties. Research suggests that derivatives can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.
Mechanistic Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in disease pathways. For instance, docking studies with Mycobacterium tuberculosis targets have provided insights into the binding affinities and potential inhibitory mechanisms .
Case Studies
Several case studies have documented the biological effects of structurally related compounds:
- Antitubercular Activity : A study on imidazo[1,2-c]quinazolines demonstrated selective inhibition against Mycobacterium species, suggesting potential for further development as antitubercular agents.
- Cancer Cell Line Studies : Another investigation revealed that compounds similar to the target compound inhibited proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle disruption.
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Basic:
The compound can be synthesized via nucleophilic substitution and condensation reactions. A standard approach involves reacting 5-(3-chlorobenzylthio)imidazo[1,2-c]quinazolin-3-one with chloroacetyl chloride in the presence of triethylamine, followed by coupling with (2H-1,3-benzodioxol-5-yl)methanamine . Key parameters include temperature control (20–25°C), solvent selection (dioxane/ethanol-DMF mixtures), and stoichiometric ratios of reagents. Recrystallization from ethanol-DMF ensures purity .
Advanced:
For yield optimization, consider microwave-assisted synthesis (e.g., 50–100 W, 80–120°C) to reduce reaction times and improve regioselectivity . Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can systematically explore reaction variables (catalyst loading, solvent polarity, microwave power) and predict optimal conditions with minimal experimental iterations . Flow chemistry methods (e.g., continuous-flow reactors) may enhance scalability and reproducibility by maintaining precise temperature and mixing control .
How should researchers characterize this compound’s purity and structural integrity?
Basic:
Use nuclear magnetic resonance (NMR) to confirm the presence of the benzodioxole methyl group (δ 4.25–4.50 ppm), imidazoquinazolinone carbonyl (δ 165–170 ppm), and sulfanyl-linked aromatic protons (δ 7.20–7.80 ppm) . High-resolution mass spectrometry (HRMS) should match the molecular ion peak (C₂₈H₂₁ClN₄O₄S, expected m/z 545.09) . Elemental analysis (±0.4% for C, H, N) validates stoichiometry .
Advanced:
Hyphenated techniques like LC-MS/MS or GC-MS can detect trace impurities (e.g., unreacted intermediates). X-ray crystallography resolves stereochemical ambiguities, particularly for the imidazoquinazolinone core . Differential scanning calorimetry (DSC) assesses polymorphic stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity under varying humidity .
What experimental designs are appropriate for evaluating biological activity?
Basic:
Begin with in vitro assays:
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Antioxidant potential : DPPH radical scavenging assays (IC₅₀ calculations) .
Include positive controls (e.g., doxorubicin for anticancer, ascorbic acid for antioxidant) and triplicate measurements to ensure statistical validity.
Advanced:
For mechanistic studies, use flow cytometry to assess apoptosis (Annexin V/PI staining) or mitochondrial membrane potential (JC-1 dye) . Molecular docking (AutoDock Vina) predicts binding affinities to targets like topoisomerase II or ROS-scavenging enzymes . In vivo models (e.g., xenograft mice) require dose optimization (10–50 mg/kg, oral/IP) and toxicity profiling (AST/ALT levels, histopathology) .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Basic:
Vary substituents at key positions:
- Benzodioxole moiety : Replace with substituted benzyl groups to assess π-π stacking effects .
- Sulfanyl linker : Substitute with oxygen or amine groups to evaluate hydrogen-bonding contributions .
Compare IC₅₀ values across analogs to identify critical pharmacophores.
Advanced:
Employ QSAR models (e.g., CoMFA, CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with activity . Parallel synthesis (e.g., 96-well plates) enables rapid screening of 50–100 derivatives. Conflicting SAR data (e.g., enhanced activity despite reduced logP) may indicate allosteric binding or off-target effects, warranting proteomics or transcriptomics analysis .
How should researchers resolve contradictions in experimental data (e.g., variable bioactivity across studies)?
Methodological Approach:
- Replicate experiments : Ensure consistent cell passage numbers, serum batches, and assay temperatures .
- Validate purity : LC-MS/MS to rule out degradation products (e.g., oxidation of sulfanyl to sulfoxide) .
- Statistical analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers. Meta-analysis of published data (e.g., Web of Science, PubMed) clarifies context-dependent variability .
What strategies improve the compound’s solubility and stability for in vivo studies?
Basic:
- Solubility : Use co-solvents (PEG-400, Cremophor EL) or cyclodextrin inclusion complexes .
- Stability : Store lyophilized powder at -20°C, protected from light and moisture.
Advanced:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
